4-Chloro-(3-pyrazolyl)-6-methyl pyrimidine
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Overview
Description
4-Chloro-(3-pyrazolyl)-6-methyl pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position, a pyrazolyl group at the 3-position, and a methyl group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-(3-pyrazolyl)-6-methyl pyrimidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed through the cyclization of a β-diketone with a guanidine derivative.
Substitution Reactions: The chloro and methyl groups are introduced through substitution reactions. For instance, chlorination can be achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), while methylation can be done using methyl iodide (CH₃I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of the chloro group or other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles such as ammonia (NH₃), primary or secondary amines, thiols, and alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.
Scientific Research Applications
4-Chloro-(3-pyrazolyl)-6-methyl pyrimidine has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinases and other regulatory proteins.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of agrochemicals and pharmaceuticals, it plays a role in the synthesis of active ingredients and intermediates.
Mechanism of Action
The mechanism of action of 4-Chloro-(3-pyrazolyl)-6-methyl pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methyl-2-phenylpyrimidine: Similar structure but with a phenyl group instead of a pyrazolyl group.
4-Chloro-5-methyl-2-(3-pyrazolyl)pyrimidine: Similar but with a different substitution pattern on the pyrimidine ring.
6-Methyl-2-(3-pyrazolyl)pyrimidine: Lacks the chloro group, affecting its reactivity and biological activity.
Uniqueness
4-Chloro-(3-pyrazolyl)-6-methyl pyrimidine is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. The presence of the chloro group enhances its potential as a substrate for nucleophilic substitution, while the pyrazolyl group contributes to its ability to interact with biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to drug development.
Properties
IUPAC Name |
4-chloro-6-methyl-2-(1H-pyrazol-5-yl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-5-4-7(9)12-8(11-5)6-2-3-10-13-6/h2-4H,1H3,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDKIVSCZFFWQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=NN2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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